molecular formula C7H6FNO3 B13003796 2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid

2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid

Cat. No.: B13003796
M. Wt: 171.13 g/mol
InChI Key: FTQIUPLCFRHAFJ-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid is a fluorinated pyridine derivative with the molecular formula C7H6FNO3. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a hydroxyl group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . The hydroxyl group can be introduced through various hydroxylation reactions, and the acetic acid moiety can be added via standard acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield. Catalysts and solvents that are suitable for large-scale reactions, such as palladium catalysts for cross-coupling reactions, may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-Fluoro-2-oxopyridin-3-yl)acetic acid, while substitution of the fluorine atom can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can modulate the activity of these biological targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and can improve its interactions with biological targets compared to its non-fluorinated analogs .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(5-fluoro-2-oxo-1H-pyridin-3-yl)acetic acid

InChI

InChI=1S/C7H6FNO3/c8-5-1-4(2-6(10)11)7(12)9-3-5/h1,3H,2H2,(H,9,12)(H,10,11)

InChI Key

FTQIUPLCFRHAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1F)CC(=O)O

Origin of Product

United States

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